

# Application Notes: In Vivo Administration of CBD3063 in Mice

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## Compound of Interest

Compound Name: CBD3063

Cat. No.: B15619292

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## Introduction

**CBD3063** is a first-in-class, selective peptidomimetic modulator that targets the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] By disrupting this protein-protein interaction, **CBD3063** effectively reduces the surface trafficking and expression of CaV2.2 channels on the plasma membrane.[1][3] This leads to a decrease in calcium influx and subsequent release of excitatory neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), ultimately attenuating nociceptive signaling.[1][4] Preclinical studies in rodent models have demonstrated its efficacy in reversing neuropathic and inflammatory pain without the sedative, cognitive, or motor side effects commonly associated with other CaV2.2-targeting drugs like gabapentin.[1][5][6]

These notes provide a detailed protocol for the preparation and in vivo administration of **CBD3063** in mice for preclinical pain research.

## Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies of **CBD3063** in mice.

Table 1: Efficacy and Dosage of **CBD3063** in Mouse Pain Models

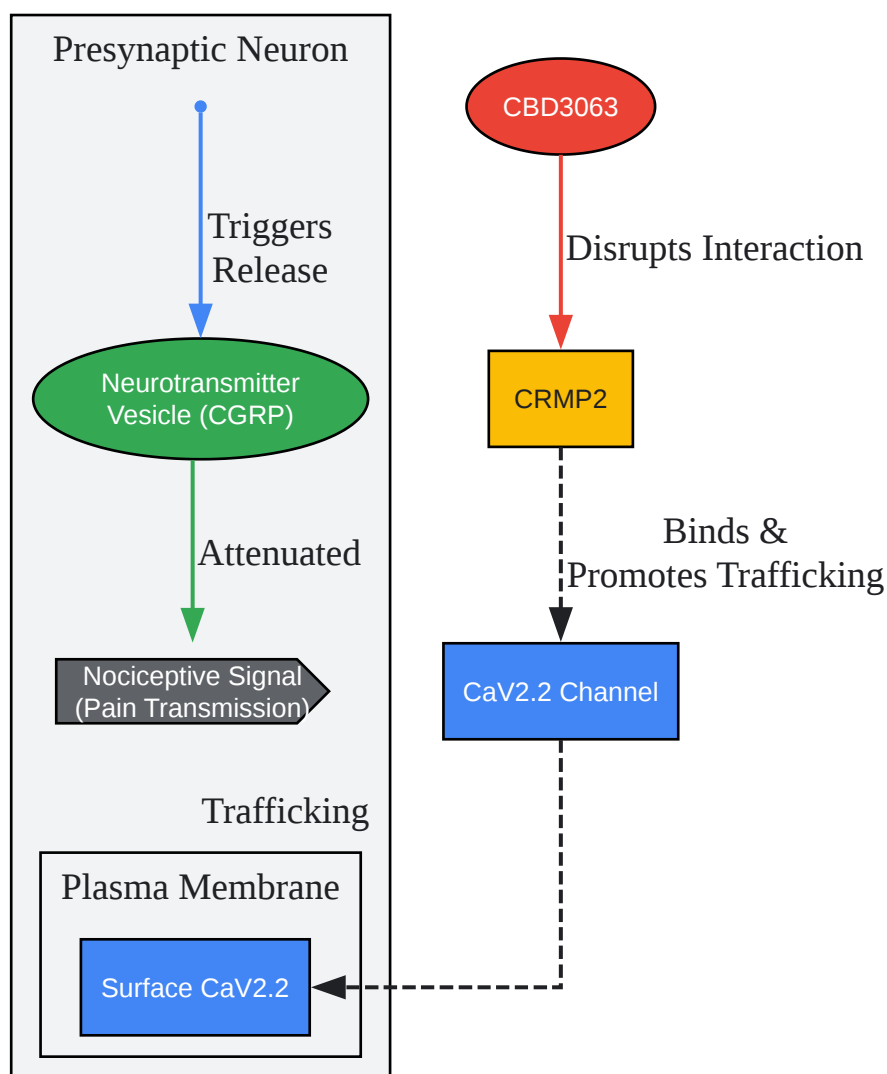
Pain Model	Administration Route	Effective Dose (Mice)	Efficacy Endpoint	Comparator	Citation
Spared Nerve Injury (SNI)	Intraperitoneal (i.p.)	ED <sub>50</sub> : 1.02 mg/kg	Reversal of mechanical allodynia	-	[1]
Spared Nerve Injury (SNI)	Intraperitoneal (i.p.)	ED <sub>50</sub> : 1.50 mg/kg	Reversal of cold allodynia	-	[1]
Spared Nerve Injury (SNI)	Intraperitoneal (i.p.)	10 mg/kg	Alleviation of neuropathic pain signs	Comparable to 30 mg/kg Gabapentin	[1][4]
Chemotherapy-Induced Neuropathy (Paclitaxel)	Intraperitoneal (i.p.)	9 mg/kg	Reversal of mechanical & cold hypersensitivity	-	[1][7]
Inflammatory Pain (Capsaicin)	Intraplantar (i.pl.)	25 µg / 5 µL	Antinociceptive effect (mechanical)	-	[8]
Osteoarthritis (MIA Model)	Intraperitoneal (i.p.)	10 mg/kg	Alleviation of evoked/non-evoked pain	-	[9]

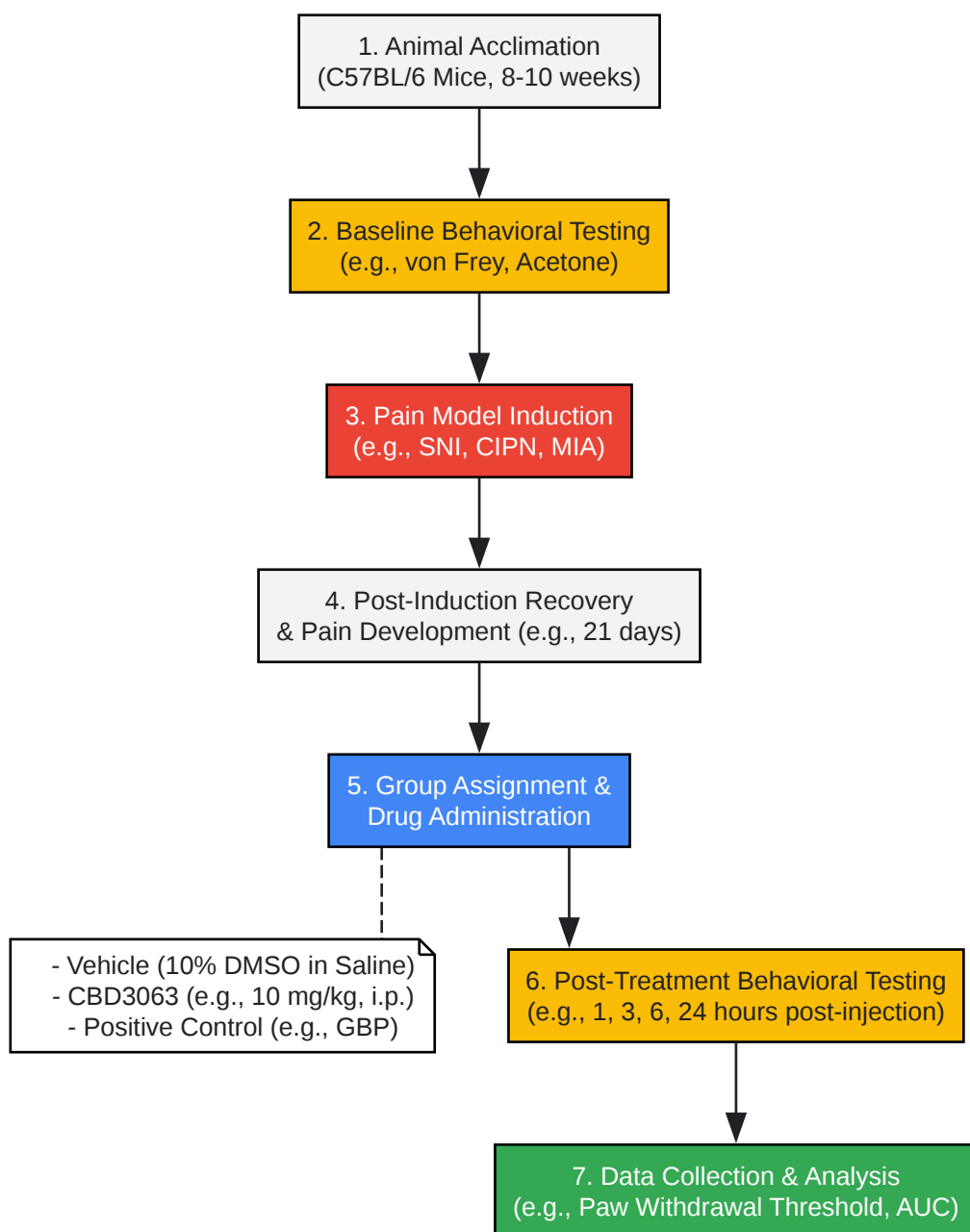
Table 2: **CBD3063** Administration Parameters

Parameter	Details	Citation
Vehicle	10% DMSO in 90% saline	[1][9][10]
Administration Routes	Intraperitoneal (i.p.), Intraplantar (i.pl.), Intrathecal (i.t.), Intranasal	[4][11]
i.p. Injection Volume (Mice)	10 mL/kg	[9][10]
i.pl. Injection Volume (Mice)	5 $\mu$ L	[8]
Biochemical Activity	~35% reduction in CaV2.2- CRMP2 association at 20 $\mu$ M	[1][7]
Neurotransmitter Inhibition	~63% decrease in CGRP release (ex vivo) at 20 $\mu$ M	[1][4]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **CBD3063** and a typical experimental workflow for its in vivo evaluation.





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